![molecular formula C12H15ClN2 B3151638 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride CAS No. 717843-05-5](/img/structure/B3151638.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride
Descripción general
Descripción
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride is a chemical compound with the molecular formula C12H14N2.HCl . It is a solid substance at room temperature . This compound has been used in research for its potential anti-tumor activity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 . This indicates the presence of a pyrido-indole ring system with a methyl group attached. For a more detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code would be helpful.Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 204.27 . More specific physical and chemical properties would likely be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Calcium-Antagonist Activity
Hydrogenated Pyrido[4,3-b]Indole derivatives, including compounds similar to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, have been studied for their broad spectrum of pharmacological activities. Notably, they have shown calcium-antagonist behavior and neuroprotector properties, which may have implications for medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor Activity
Certain derivatives in the pyrido[4,3-b]indole family have demonstrated promising antitumor properties. In particular, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]indoles have been tested and found effective against leukemic and solid tumor cells, marking them as potential antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Synthesis and Physiological Activity
The synthesis methods and pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been explored. These compounds exhibit a broad range of pharmacological activities, indicating their potential in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Antioxidant Properties
6-Methoxytetrahydro-β-carbolines, a group that includes derivatives of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, have been studied for their antioxidant properties. These compounds were synthesized through the Maillard reaction and demonstrated moderate antioxidant capabilities, offering potential as food-derived antioxidants (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Receptor Activity
Research on the receptor activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole, indicates their potential as antagonists of various adrenergic and serotonin receptors. These findings have implications for the development of new pharmaceutical agents targeting these receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its anti-tumor activity . This could include more detailed studies on its mechanism of action, potential targets in the cell, and efficacy in different cancer models. Additionally, modifications to its chemical structure could be explored to enhance its activity or alter its properties.
Propiedades
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNFXZCHVCFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
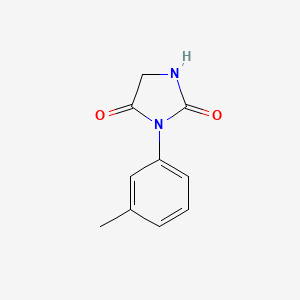
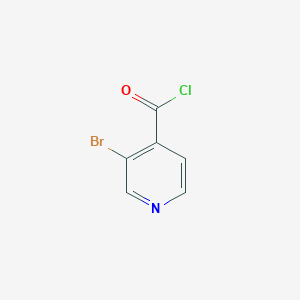
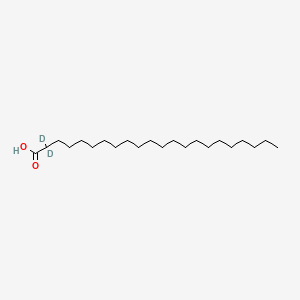
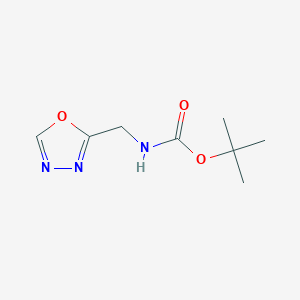
![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)
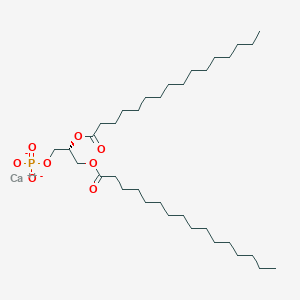
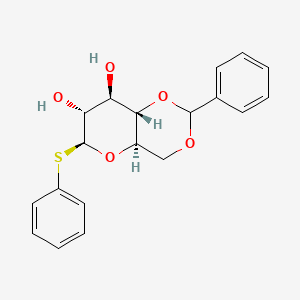
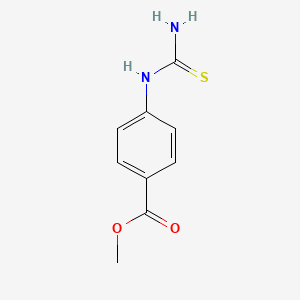
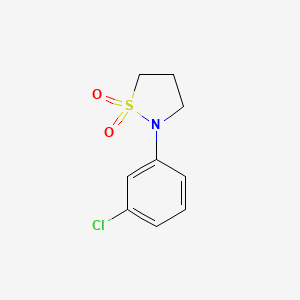
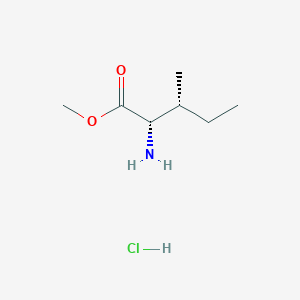

acetic acid](/img/structure/B3151655.png)
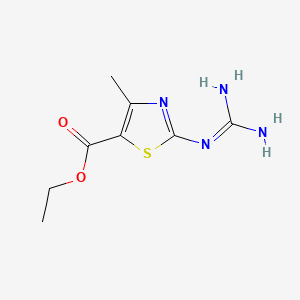
![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)
